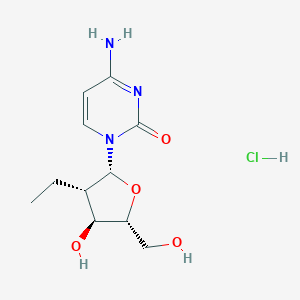

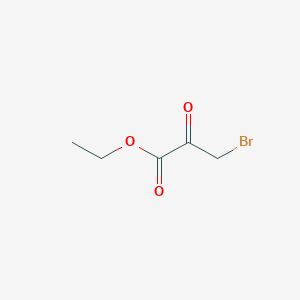

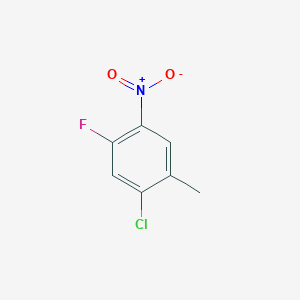

![molecular formula C8H7NO2 B044711 Furo[3,2-c]pyridin-6-ylmethanol CAS No. 117013-84-0](/img/structure/B44711.png)

Furo[3,2-c]pyridin-6-ylmethanol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Furo[3,2-c]pyridin-6-ylmethanol derivatives involves several key steps, including cyanation, conversion of cyano groups to carboxamides, and further reactions to achieve different carbon-substituents. One method involves the Reissert-Henze reaction, leading to moderate to excellent yields of cyano derivatives of furo[3,2-c]pyridine, which can then be converted to various derivatives through reactions with benzoyl chloride, trimethylsilyl cyanide, and triethylamine (Shiotani & Taniguchi, 1997). Another approach is a simple synthesis from ethyl 3-hydroxyisonicotinate, leading to the hydroxy derivative and then to furo[3,2-c]pyridin-6-ylmethanol through reduction (Morita & Shiotani, 1986).

Molecular Structure Analysis

The molecular and crystal structure of related compounds, such as 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, have been investigated to understand the geometry in the solid state, intermolecular hydrogen bonding, and π-π interactions, which help elucidate the structural characteristics of Furo[3,2-c]pyridin-6-ylmethanol derivatives (Rodi et al., 2013).

Chemical Reactions and Properties

Furo[3,2-c]pyridin-6-ylmethanol and its derivatives undergo various chemical reactions, including photocycloaddition with acrylonitrile, which leads to the formation of photoadducts with distinct structures (Shiotani et al., 1996). Another study describes the synthesis of 5-aminofuro[3,2-c]pyridinium tosylates and their reactions to produce furo[3,2-c]pyrazolo[1,5-a]pyridinecarboxylic esters, illustrating the compound's reactivity and the possibility of generating diverse structures (Bencková & Krutošíková, 1999).

Applications De Recherche Scientifique

Pyridine Derivatives in Medicinal Chemistry

Pyridine derivatives, closely related to Furo[3,2-c]pyridin-6-ylmethanol, play a significant role in medicinal chemistry due to their structural diversity and biological activities. These compounds exhibit a wide range of pharmacological properties, including antifungal, antibacterial, antioxidant, and anticancer activities. The versatility of pyridine as a core structure enables the development of novel therapeutic agents by facilitating the modification and optimization of drug-like properties (Altaf et al., 2015).

Furan Derivatives in Organic Synthesis

Furan derivatives are crucial in organic synthesis and material science due to their unique chemical properties and reactivity. Studies have shown that furan compounds can serve as intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The reactivity of furan rings, particularly in [3+2] cycloaddition reactions, makes them valuable in constructing cyclic compounds with potential applications in drug discovery and development (Kamneva et al., 2018).

Propriétés

IUPAC Name |

furo[3,2-c]pyridin-6-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-5-7-3-8-6(4-9-7)1-2-11-8/h1-4,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMGAVZIPQAAYEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=C1C=NC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80554112 | |

| Record name | (Furo[3,2-c]pyridin-6-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furo[3,2-c]pyridin-6-ylmethanol | |

CAS RN |

117013-84-0 | |

| Record name | (Furo[3,2-c]pyridin-6-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

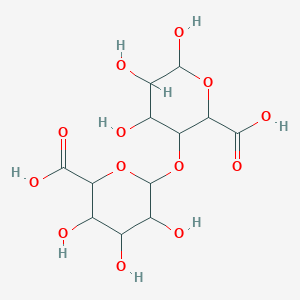

![[3,4,5-Triacetyloxy-6-[(3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]oxan-2-yl]methyl acetate](/img/structure/B44639.png)

![Spiro[indoline-3,4'-piperidin]-2-one hydrochloride](/img/structure/B44644.png)

![Spiro[indoline-3,4'-piperidine]](/img/structure/B44651.png)

![1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-(dimethylcarbamoylamino)-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B44653.png)